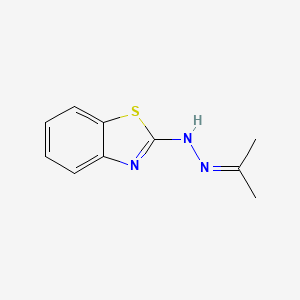

Acetone-benzothiazolyl-2-hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetone-benzothiazolyl-2-hydrazone (ABTH) is a chemical compound that belongs to the class of Schiff bases . It is formed through the condensation of a primary amine with a carbonyl compound. The molecular formula of ABTH is C10H11N3S .

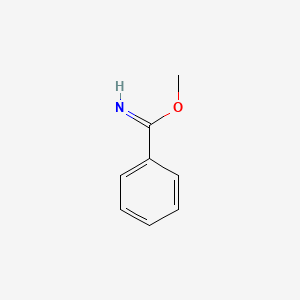

Molecular Structure Analysis

The molecular structure of ABTH includes a benzothiazole ring attached to a hydrazone group . The InChI string representation of its structure is InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13) . The Canonical SMILES representation is CC(=NNC1=NC2=CC=CC=C2S1)C .

Physical And Chemical Properties Analysis

ABTH has a molecular weight of 205.28 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 205.06736854 g/mol . Its topological polar surface area is 65.5 Ų . It has 14 heavy atoms .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography to help identify and quantify other substances within a sample due to its well-defined physical and chemical properties .

Chemical Synthesis

Acetone-benzothiazolyl-2-hydrazone serves as a building block in the synthesis of more complex molecules. Its solid state at room temperature and defined melting point (197.0 to 201.0 °C) make it suitable for various synthetic pathways .

Biological Activity Studies

Researchers may explore the biological activities of Acetone-benzothiazolyl-2-hydrazone, such as its potential role in enzyme inhibition or receptor binding, contributing to the development of new drugs or therapeutic agents .

Material Science

This compound’s unique molecular structure could be of interest in material science for the creation of novel materials with specific properties, such as enhanced durability or conductivity .

Safety and Hazard Testing

Acetone-benzothiazolyl-2-hydrazone may be used in safety and hazard testing due to its well-documented safety data sheet (SDS). It can serve as a test compound for toxicity studies and risk assessments .

Safety And Hazards

Future Directions

ABTH and other Schiff bases have been studied for their potential applications in various fields of research and industry. For instance, fluorescein-based fluorescence sensors, which can include Schiff bases like ABTH, have been used for the selective sensing of various analytes . This suggests potential future directions in the development of sensors and probes.

properties

IUPAC Name |

N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHQLYDPJQZYNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970837 |

Source

|

| Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetone-benzothiazolyl-2-hydrazone | |

CAS RN |

6277-26-5, 5549-54-2 |

Source

|

| Record name | 6277-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)